5-[(2-Fluorobenzyl)oxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol
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Overview
Description
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorine, methoxy, and trifluoromethyl groups attached to a pyrimidine and phenol backbone. These functional groups contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol typically involves multiple steps, starting from commercially available precursors. One common approach is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of boronic acids with halogenated aromatic compounds in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) or nitrating agents (e.g., nitric acid) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroquinones or other reduced phenol derivatives.
Scientific Research Applications
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound’s fluorine and trifluoromethyl groups enhance its binding affinity to target proteins, potentially inhibiting their activity. This inhibition can disrupt critical biological processes, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-2-methoxyphenylboronic Acid: Shares the fluorine and methoxy groups but lacks the pyrimidine and trifluoromethyl components.
2-Fluoro-4-methoxyphenylboronic Acid: Similar in structure but with different substitution patterns on the aromatic ring.
Uniqueness
5-[(2-Fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol is unique due to its combination of fluorine, methoxy, and trifluoromethyl groups attached to a pyrimidine and phenol backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various scientific applications.
Properties
Molecular Formula |
C25H18F4N2O3 |
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Molecular Weight |
470.4 g/mol |
IUPAC Name |
5-[(2-fluorophenyl)methoxy]-2-[5-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-4-yl]phenol |
InChI |
InChI=1S/C25H18F4N2O3/c1-33-21-9-5-3-7-18(21)22-23(30-14-31-24(22)25(27,28)29)17-11-10-16(12-20(17)32)34-13-15-6-2-4-8-19(15)26/h2-12,14,32H,13H2,1H3 |
InChI Key |
SLNCDDOTENKDGE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C2=C(N=CN=C2C(F)(F)F)C3=C(C=C(C=C3)OCC4=CC=CC=C4F)O |
Origin of Product |
United States |
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